4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one
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Overview
Description
4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and two aromatic substituents. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core can be alkylated with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the pyrrolidinone ring: This step involves the cyclization of an appropriate precursor, such as an amino acid derivative, under basic or acidic conditions.
Coupling reactions: The final step involves coupling the benzimidazole and pyrrolidinone intermediates using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylic positions, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic substitution reagents: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation products: Carboxylic acids, ketones.
Reduction products: Amines, alcohols.
Substitution products: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzimidazole and pyrrolidinone structures are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of polymers and advanced materials.
Biology
Enzyme Inhibition: Such compounds may act as inhibitors for various enzymes, making them useful in biochemical research.
Antimicrobial Activity: They may exhibit antimicrobial properties and are studied for potential use in treating infections.
Medicine
Drug Development: These compounds are explored for their potential as therapeutic agents in treating diseases like cancer, diabetes, and neurological disorders.
Industry
Chemical Synthesis: Used as intermediates in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in the formulation of drugs.
Mechanism of Action
The mechanism of action of 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core may bind to the active site of enzymes, inhibiting their activity. The pyrrolidinone ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one
- 4-(1-(4-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one
Uniqueness
The unique combination of the 4-methylbenzyl and m-tolyl groups in 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one may confer distinct biological activities and chemical properties compared to its analogs. These differences can be crucial in determining its efficacy and specificity in various applications.
Properties
IUPAC Name |
1-(3-methylphenyl)-4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c1-18-10-12-20(13-11-18)16-29-24-9-4-3-8-23(24)27-26(29)21-15-25(30)28(17-21)22-7-5-6-19(2)14-22/h3-14,21H,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYMVAQPJHARQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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